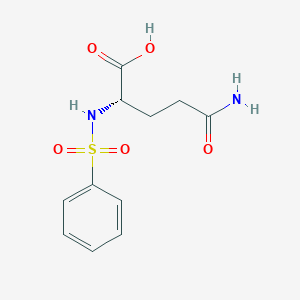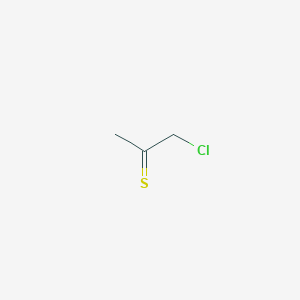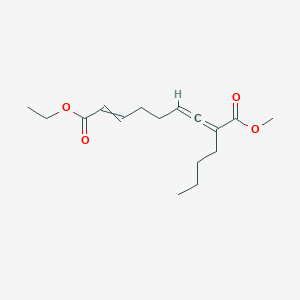![molecular formula C22H17N5O4S B14275117 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide CAS No. 134249-33-5](/img/structure/B14275117.png)
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to scale up the process. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Nitroaniline: Shares the nitrophenyl group but lacks the quinoline moiety.
Sulfanilamide: Contains the sulfonamide group but differs in the rest of the structure.
Uniqueness
4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide is unique due to its combination of the quinoline ring, nitrophenyl group, and sulfonamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
134249-33-5 |
|---|---|
Formule moléculaire |
C22H17N5O4S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
4-methyl-N-[5-[(4-nitrophenyl)diazenyl]quinolin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17N5O4S/c1-15-4-10-18(11-5-15)32(30,31)26-21-13-12-20(19-3-2-14-23-22(19)21)25-24-16-6-8-17(9-7-16)27(28)29/h2-14,26H,1H3 |
Clé InChI |
YZBGKSLJWNKBJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)



![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
